Prochaetoglobosin III

Description

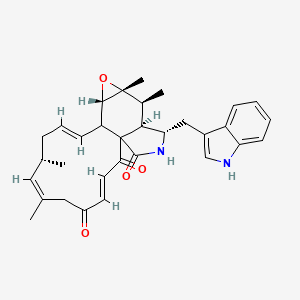

Prochaetoglobosin III is a cytochalasan alkaloid derived from fungal sources, notably Chaetomium elatum and Penicillium expansum . Structurally, it belongs to the 10-(indol-3-yl)-[13]cytochalasan family, characterized by a macrocyclic ring fused to an indole moiety. Its biosynthesis involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway, with a key intermediate formed via Diels-Alder cyclization . This compound exhibits antitumor and antiamebic activities, with demonstrated cytotoxicity against human breast cancer (IC50 2.54–21.29 μM) and cholangiocarcinoma (IC50 3.41–86.95 μM) cell lines . However, its antiamebic activity against Entamoeba histolytica is cysteine-sensitive, losing potency in cysteine-rich environments due to thiol-mediated inactivation .

Properties

CAS No. |

133613-78-2 |

|---|---|

Molecular Formula |

C32H36N2O4 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(3E,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |

InChI |

InChI=1S/C32H36N2O4/c1-18-8-7-10-24-29-31(4,38-29)20(3)28-26(16-21-17-33-25-11-6-5-9-23(21)25)34-30(37)32(24,28)27(36)13-12-22(35)15-19(2)14-18/h5-7,9-14,17-18,20,24,26,28-29,33H,8,15-16H2,1-4H3,(H,34,37)/b10-7+,13-12+,19-14-/t18-,20-,24-,26-,28-,29-,31+,32?/m0/s1 |

InChI Key |

ZIOWMHCMCYFIBL-RSRKAITBSA-N |

Isomeric SMILES |

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)/C=C/C(=O)C/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)CC(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Origin of Product |

United States |

Preparation Methods

Prochaetoglobosin III is typically isolated from the fungus Chaetomium elatum. The preparation involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structures of these compounds are elucidated by spectroscopic methods .

Chemical Reactions Analysis

Prochaetoglobosin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 inhibitors and other specific organic solvents. The major products formed from these reactions include other chaetoglobosin analogs and related compounds .

Scientific Research Applications

Prochaetoglobosin III has a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities. It is used in scientific research to study its effects on various cell lines and pathogens. In agriculture, it is explored for its potential as a biocontrol agent against plant pathogens .

Mechanism of Action

The mechanism of action of Prochaetoglobosin III involves its interaction with cellular targets, leading to cytotoxic effects. It disrupts the cytoskeleton of cells, inhibiting cell division and inducing apoptosis. The molecular targets and pathways involved include the inhibition of actin polymerization and disruption of microfilament organization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Prochaetoglobosin III shares structural and functional similarities with other cytochalasans, though key differences exist in bioactivity, potency, and mechanisms. Below is a detailed comparison:

Table 1: Bioactivity and Structural Comparison of this compound and Related Compounds

Key Findings

Structural and Functional Divergence :

- This compound and IIIed differ in oxidation states, impacting their bioactivity profiles. While III shows antiamebic activity, IIIed is primarily antitumor .

- Armochaetoglasins (A–E) exhibit dual antitumor/antibacterial roles, unlike this compound, which lacks antibacterial effects .

Cytotoxicity Spectrum: this compound is more potent against breast cancer (IC50 2.54–21.29 μM) than cholangiocarcinoma (IC50 3.41–86.95 μM), whereas Chaetoglobosin V shows consistent cytotoxicity across both cell types . Chaetoglobosin A, a ubiquitous congener in Penicillium, demonstrates broad-spectrum cytotoxicity at sub-10 μM concentrations .

Mechanistic Insights: this compound’s antiamebic activity is uniquely inhibited by L-cysteine, likely due to thiol attack on its α,β-unsaturated ketone group . This sensitivity is absent in analogs like Chaetoglobosin A.

Biosynthetic Pathways :

- This compound is a precursor in the biosynthesis of chaetoglobosins (e.g., Chaetoglobosin J) via oxidative modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.